molecular formula C25H23F3N4O8 B2997092 Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate CAS No. 1428350-55-3

Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

Cat. No.: B2997092
CAS No.: 1428350-55-3
M. Wt: 564.474
InChI Key: IMIXQPFBJDGWRO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic compound known for its diverse applications in scientific research, particularly within the fields of chemistry, biology, and medicine. Its intricate molecular structure contributes to its versatility and unique properties.

Properties

IUPAC Name

ethyl 2-[[2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O4.C2H2O4/c1-2-33-22(32)17-8-3-4-9-18(17)27-19(31)13-30-11-15(12-30)21-28-20(29-34-21)14-6-5-7-16(10-14)23(24,25)26;3-1(4)2(5)6/h3-10,15H,2,11-13H2,1H3,(H,27,31);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIXQPFBJDGWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate involves multiple steps:

  • Formation of 1,2,4-Oxadiazole Ring: : The initial step involves the reaction of 3-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base to form 3-(trifluoromethyl)benzohydroxamoyl chloride. This intermediate is then cyclized to form the 1,2,4-oxadiazole ring.

  • Azetidine Formation: : The 1,2,4-oxadiazole derivative is then reacted with an azetidine derivative under suitable conditions to form the azetidinyl-oxadiazole compound.

  • Amidation: : This compound is further reacted with ethyl 2-aminoacetate to form the ethyl 2-(2-(3-(3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate.

  • Salt Formation: : The final step involves the reaction of the product with oxalic acid to form the oxalate salt.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions to enhance yield and purity is crucial. Efficient solvent systems, catalysts, and purification techniques such as recrystallization or chromatography are employed.

Chemical Reactions Analysis

Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate undergoes various chemical reactions, which can be categorized as follows:

  • Oxidation: : This compound can undergo oxidation reactions to form different oxides.

  • Reduction: : Under suitable conditions, reduction reactions can lead to the formation of amines and alcohols.

  • Substitution Reactions: : Nucleophilic substitution reactions are commonly observed, where functional groups can be replaced with others.

  • Hydrolysis: : Hydrolysis under acidic or basic conditions leads to the breakdown of ester and amide bonds.

Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various bases or acids for substitution and hydrolysis reactions. Major products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is employed in the synthesis of other complex molecules and as a building block in the study of reaction mechanisms.

Biology

In biological research, it is utilized for its potential antimicrobial and anticancer properties. Researchers investigate its interaction with various cellular pathways and its ability to inhibit specific enzymes.

Medicine

The compound has potential therapeutic applications. Studies focus on its efficacy in treating certain medical conditions, particularly those involving microbial infections or cancer.

Industry

In industry, it serves as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical structure makes it valuable for designing novel compounds.

Mechanism of Action

The mechanism by which Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. Its trifluoromethyl group and oxadiazole ring contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Conclusion

This compound is a multifaceted compound with significant applications in scientific research and industry. Its complex synthesis, diverse chemical reactions, and unique properties make it a valuable subject of study.

Biological Activity

Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic compound that exhibits a variety of biological activities. This article aims to summarize its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of the compound is characterized by several functional groups that contribute to its biological properties:

  • Trifluoromethyl group : Known to enhance lipophilicity and biological activity.
  • Azetidinone ring : Associated with various pharmacological effects.
  • Oxadiazole moiety : Often linked to antimicrobial and anticancer activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • The azetidinone ring in similar compounds has been reported to exhibit antimicrobial properties. Studies indicate that derivatives containing this structure show significant activity against various bacterial strains and fungi .
  • Anticancer Activity
    • Compounds with oxadiazole moieties have demonstrated potent anticancer effects. For instance, research on related oxadiazole derivatives has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range . The specific compound under discussion may exhibit similar activity due to its structural features.
  • Anti-inflammatory Effects
    • The presence of the acetamido group suggests potential anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory cytokines and pathways, indicating a possible mechanism for reducing inflammation .
  • Enzyme Inhibition
    • The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in cancer proliferation and inflammation. The azetidinone structure is often linked to enzyme inhibition mechanisms in pharmacology .

Data Table: Summary of Biological Activities

Activity TypeRelated FindingsReference
AntimicrobialSignificant activity against bacteria and fungi
AnticancerIC50 values for MCF-7 and A549 cell lines < 10 µM
Anti-inflammatoryInhibition of cytokines observed in related studies
Enzyme InhibitionPotential inhibition of cancer-related enzymes

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

  • Study on Anticancer Properties :
    • A study conducted by El-Kashef et al. synthesized a series of thiazolidinone derivatives that showed significant anticancer activity against MCF-7 cells with IC50 values ranging from 1.27 µM to 1.50 µM. These compounds induced apoptosis without affecting normal cells, suggesting a selective anticancer effect .
  • Antimicrobial Evaluation :
    • Gawande & Khadsan reported that azetidinone derivatives exhibited notable antimicrobial activity against a range of microbial strains, supporting the potential for similar efficacy in the compound under review .

Q & A

Q. How can researchers address low bioavailability due to poor aqueous solubility?

  • Methodological Answer : Explore co-crystallization with hydrophilic coformers (e.g., nicotinamide) or nanoformulation techniques (e.g., lipid nanoparticles). Use dynamic light scattering (DLS) to assess particle size distribution and stability in simulated biological fluids .

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